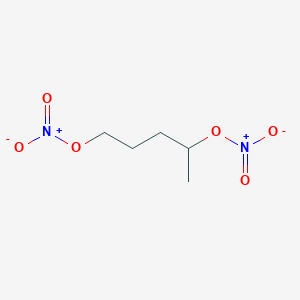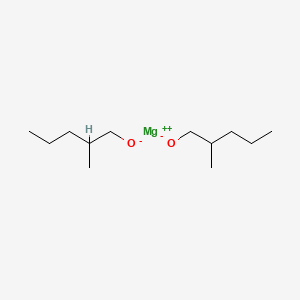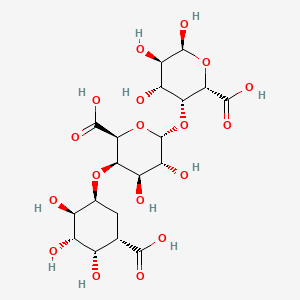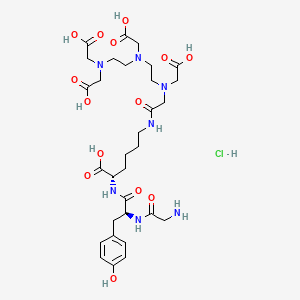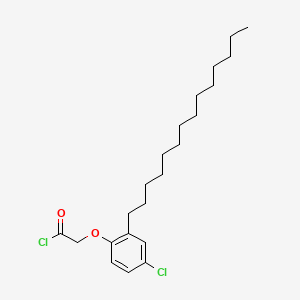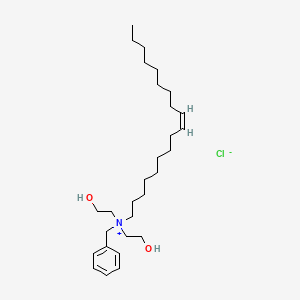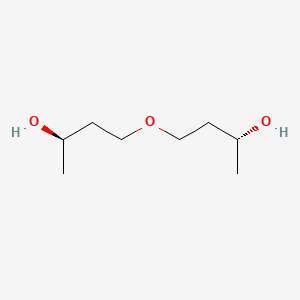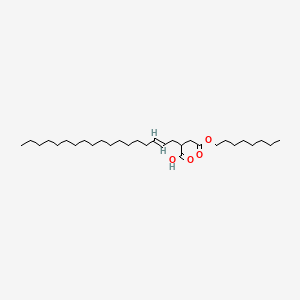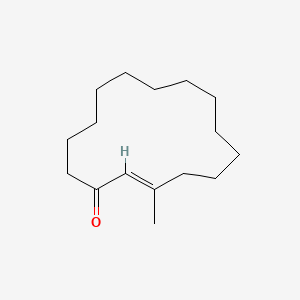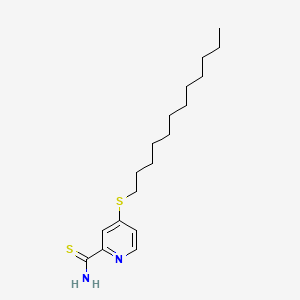
2-Pyridinecarbothioamide, 4-(dodecylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarbothioamide, 4-(dodecylthio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring attached to a carbothioamide group, with a dodecylthio substituent at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbothioamide, 4-(dodecylthio)- typically involves the reaction of 2-pyridinecarbothioamide with a dodecylthio reagent. One common method includes the refluxing of 4-morpholinoaniline, sulfur, and sodium sulfite in 2-picoline, followed by work-up and recrystallization from hot methanol . The reaction conditions often require dry solvents and an inert atmosphere to ensure the purity and yield of the product.
Industrial Production Methods: While specific industrial production methods for 2-Pyridinecarbothioamide, 4-(dodecylthio)- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyridinecarbothioamide, 4-(dodecylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines.
Substitution: The dodecylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridinecarbothioamides.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarbothioamide, 4-(dodecylthio)- involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound forms complexes with metal ions, which can interfere with DNA replication and protein synthesis in cancer cells . The dodecylthio group enhances the lipophilicity of the compound, facilitating its cellular uptake and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
- 2-Pyridinecarbothioamide, 4-(methylthio)-
- 2-Pyridinecarbothioamide, 4-(ethylthio)-
- 2-Pyridinecarbothioamide, 4-(butylthio)-
Comparison: 2-Pyridinecarbothioamide, 4-(dodecylthio)- is unique due to its long dodecylthio chain, which imparts distinct lipophilic properties compared to its shorter-chain analogs. This increased lipophilicity can enhance its biological activity and cellular uptake, making it a more potent compound in certain applications .
Propriétés
Numéro CAS |
186044-68-8 |
|---|---|
Formule moléculaire |
C18H30N2S2 |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
4-dodecylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C18H30N2S2/c1-2-3-4-5-6-7-8-9-10-11-14-22-16-12-13-20-17(15-16)18(19)21/h12-13,15H,2-11,14H2,1H3,(H2,19,21) |
Clé InChI |
CTJLRVKCKMLJAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC1=CC(=NC=C1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



